molecular formula C8H9ClN2 B14862334 2-(Chloromethyl)-5-cyclopropylpyrazine CAS No. 1260670-82-3

2-(Chloromethyl)-5-cyclopropylpyrazine

Cat. No.: B14862334
CAS No.: 1260670-82-3
M. Wt: 168.62 g/mol
InChI Key: ALFNHKXNFUCWDO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-cyclopropylpyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a chloromethyl group at the 2-position and a cyclopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-cyclopropylpyrazine typically involves the chloromethylation of 5-cyclopropylpyrazine. One common method includes the reaction of 5-cyclopropylpyrazine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-cyclopropylpyrazine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-5-cyclopropylpyrazine, while oxidation with potassium permanganate can produce this compound-1-oxide .

Scientific Research Applications

2-(Chloromethyl)-5-cyclopropylpyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-cyclopropylpyrazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzymatic activity or the disruption of DNA replication. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-5-cyclopropylpyrazine is unique due to the combination of the pyrazine ring and the cyclopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1260670-82-3

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-(chloromethyl)-5-cyclopropylpyrazine

InChI

InChI=1S/C8H9ClN2/c9-3-7-4-11-8(5-10-7)6-1-2-6/h4-6H,1-3H2

InChI Key

ALFNHKXNFUCWDO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(N=C2)CCl

Origin of Product

United States

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